Muc5AC-3/13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

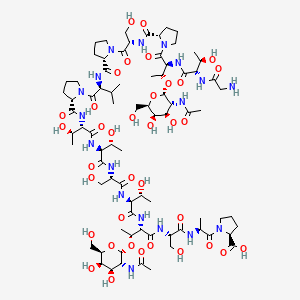

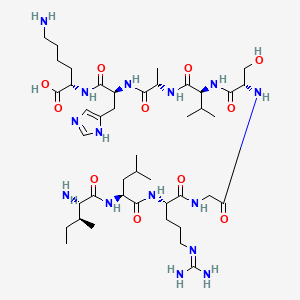

Muc5AC-3/13 is a glycopeptide derived from the MUC5AC mucin protein. This compound is characterized by the presence of two sites, threonine 3 and threonine 13, which are modified with N-acetylgalactosamine (GalNAc). Mucins, including MUC5AC, are high molecular weight glycoproteins that play a crucial role in the protection and lubrication of epithelial surfaces in the respiratory and gastrointestinal tracts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Muc5AC-3/13 involves the enzymatic transfer of GalNAc from the nucleotide sugar UDP-GalNAc to the hydroxyl groups of threonine residues. This reaction is catalyzed by the enzyme polypeptide N-acetylgalactosaminyltransferase (ppGaNTase) . The sequence of this compound is H-Gly-Thr-Thr*-Pro-Ser-Pro-Val-Pro-Thr-Thr-Ser-Thr-Thr*-Ser-Ala-Pro-OH, where Thr* denotes the GalNAc-modified residues .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of mucins from biological sources, such as porcine gastric mucins. The process includes homogenization of the tissue, delipidation using organic solvents, and purification through size exclusion chromatography and diafiltration .

Analyse Chemischer Reaktionen

Types of Reactions: Muc5AC-3/13 primarily undergoes glycosylation reactions, where GalNAc is added to threonine residues. This glycosylation is a type of substitution reaction catalyzed by ppGaNTase .

Common Reagents and Conditions: The common reagents used in the glycosylation of this compound include UDP-GalNAc and the enzyme ppGaNTase. The reaction conditions typically involve an aqueous environment at physiological pH and temperature .

Major Products Formed: The major product formed from the glycosylation of this compound is the GalNAc-modified MUC5AC peptide, which plays a significant role in the formation of mucus gels .

Wissenschaftliche Forschungsanwendungen

Muc5AC-3/13 has several scientific research applications, particularly in the fields of biology and medicine. It is used to study the mechanisms of mucus production and secretion in respiratory and gastrointestinal diseases, such as chronic obstructive pulmonary disease (COPD) and asthma . Additionally, this compound is utilized in cancer research to investigate the role of mucins in tumor progression and metastasis .

Wirkmechanismus

The mechanism of action of Muc5AC-3/13 involves its role in the formation and secretion of mucus. The GalNAc modifications on threonine residues facilitate the polymerization of mucin molecules, leading to the formation of a gel-like structure that protects epithelial surfaces . This compound interacts with various signaling pathways, including the nuclear factor-κB (NF-κB) and IL-13-STAT6-SPDEF pathways, which regulate mucus production and secretion .

Vergleich Mit ähnlichen Verbindungen

Muc5AC-3/13 is similar to other mucin peptides, such as MUC5B and MUC2. this compound is unique in its specific glycosylation pattern and its predominant expression in the respiratory and gastrointestinal tracts . MUC5B, for example, is primarily found in the respiratory tract and has a different glycosylation pattern . MUC2 is mainly expressed in the intestinal tract and plays a role in the formation of the intestinal mucus barrier .

Similar Compounds

- MUC5B

- MUC2

- MUC6

- MUC19

Eigenschaften

Molekularformel |

C79H130N18O36 |

|---|---|

Molekulargewicht |

1908.0 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C79H130N18O36/c1-30(2)50(88-66(117)44-17-12-20-94(44)74(125)42(27-100)86-65(116)43-16-13-22-96(43)76(127)56(93-69(120)51(32(4)103)87-49(109)24-80)37(9)131-79-58(83-39(11)108)62(113)60(111)48(29-102)133-79)75(126)95-21-14-18-45(95)67(118)90-54(35(7)106)70(121)91-52(33(5)104)68(119)84-41(26-99)64(115)89-53(34(6)105)71(122)92-55(36(8)130-78-57(82-38(10)107)61(112)59(110)47(28-101)132-78)72(123)85-40(25-98)63(114)81-31(3)73(124)97-23-15-19-46(97)77(128)129/h30-37,40-48,50-62,78-79,98-106,110-113H,12-29,80H2,1-11H3,(H,81,114)(H,82,107)(H,83,108)(H,84,119)(H,85,123)(H,86,116)(H,87,109)(H,88,117)(H,89,115)(H,90,118)(H,91,121)(H,92,122)(H,93,120)(H,128,129)/t31-,32+,33+,34+,35+,36+,37+,40-,41-,42-,43-,44-,45-,46-,47+,48+,50-,51-,52-,53-,54-,55-,56-,57+,58+,59-,60-,61+,62+,78-,79-/m0/s1 |

InChI-Schlüssel |

GPFLHPRUUZLGFP-IWIQZRFOSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)NC(=O)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)CN)O |

Kanonische SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)NC(=O)C(C(C)O)NC(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)

![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)

![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)

![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)

![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)